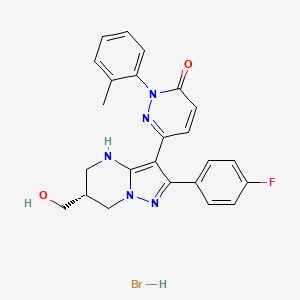

As1940477-Hydrobromid

Übersicht

Beschreibung

AS1940477 Hydrobromide is a monoclonal antibody that binds to the extracellular domain of the human TNF-α receptor . It inhibits TNF-α activity by blocking its interaction with the receptor . It is also a p38 mitogen-activated protein kinase (MAPK) inhibitor .

Molecular Structure Analysis

AS1940477 Hydrobromide has a molecular formula of C24H23BrFN5O2 . Its exact mass is 511.10 and its molecular weight is 512.380 . The structure includes a pyridazinone ring and a pyrazolopyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und pharmakologische Studien

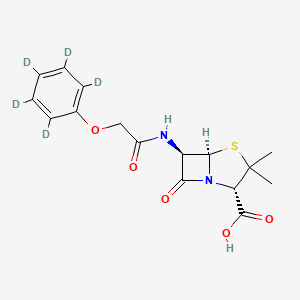

Schließlich spielt As1940477-Hydrobromid eine wichtige Rolle in der Arzneimittelentwicklung. Es dient als Referenzverbindung für die Entwicklung neuer p38 MAPK-Inhibitoren mit potenziellen therapeutischen Anwendungen. Pharmakologische Studien mit dieser Verbindung helfen, die Wirkungsweise des Arzneimittels, den Metabolismus und potenzielle Nebenwirkungen zu verstehen {svg_1}.

Wirkmechanismus

Target of Action

AS1940477 hydrobromide primarily targets the p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators .

Mode of Action

AS1940477 hydrobromide acts as an inhibitor of the p38 MAPK . It inhibits the enzymatic activity of recombinant p38α and β isoforms . It shows no effect against other protein kinases including p38γ and δ isoforms .

Biochemical Pathways

The inhibition of p38 MAPK by AS1940477 hydrobromide affects the intracellular signaling pathway . In human peripheral blood mononuclear cells, AS1940477 hydrobromide inhibits the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, induced by lipopolysaccharide (LPS) or phytohemagglutinin A (PHA) .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its absorption and distribution in the body.

Result of Action

AS1940477 hydrobromide has a potent anti-inflammatory effect. It inhibits the production of proinflammatory cytokines in human peripheral blood mononuclear cells . Additionally, it inhibits TNFα- and IL-1 β-induced production of IL-6, PGE (2), and MMP-3 in human synovial stromal cells . It also potently inhibits TNF production in whole blood .

Action Environment

It is known that the compound is stable enough for a few weeks during ordinary shipping and time spent in customs , suggesting that it has a good stability profile.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

As1940477 hydrobromide acts by inhibiting the enzymatic activity of the p38 MAPK pathway . This pathway is involved in cellular responses to stress and inflammation, and its inhibition can modulate the production of proinflammatory cytokines .

Cellular Effects

In human peripheral blood mononuclear cells, As1940477 hydrobromide has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 . This suggests that As1940477 hydrobromide can influence cell function by modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of As1940477 hydrobromide involves the inhibition of the p38 MAPK pathway . By inhibiting this pathway, As1940477 hydrobromide can prevent the activation of downstream signaling molecules and the production of proinflammatory cytokines .

Dosage Effects in Animal Models

The effects of As1940477 hydrobromide in animal models have been studied, with the compound shown to effectively inhibit TNFα production induced by systemically administered LPS in rats at less than 0.1mg/kg

Metabolic Pathways

Specific information on the metabolic pathways that As1940477 hydrobromide is involved in was not found in the search results. Given its role as a p38 MAPK inhibitor, it is likely that it interacts with enzymes and cofactors involved in this pathway .

Eigenschaften

IUPAC Name |

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2.BrH/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29;/h2-11,16,26,31H,12-14H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIISCBSZHGCAU-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)